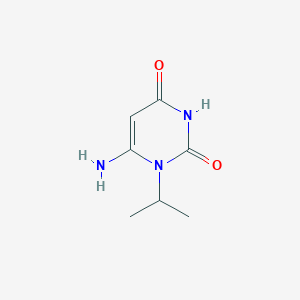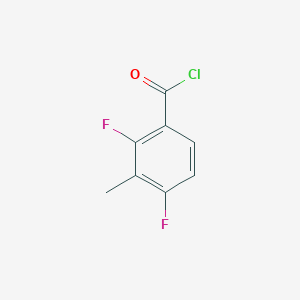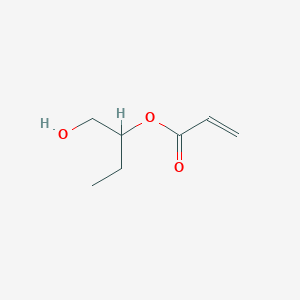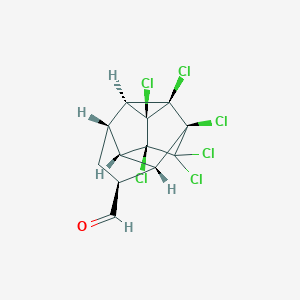
Endrin aldéhyde
Vue d'ensemble
Description
Endrin aldehyde is a derivative of endrin, an organochlorine compound primarily used as an insecticide, rodenticide, and piscicide. Endrin aldehyde is formed as a degradation product of endrin and is known for its persistence in the environment. It is a colorless to off-white solid with a chemical formula of C12H8Cl6O .
Applications De Recherche Scientifique
Endrin aldehyde has several applications in scientific research, including:
Environmental Studies: Used to study the persistence and degradation of organochlorine compounds in the environment
Toxicology: Research on its toxic effects on various organisms, including its neurotoxic effects on the central nervous system
Analytical Chemistry: Employed as a standard in gas chromatography to evaluate the inertness of flow paths and the efficiency of deactivated surfaces
Mécanisme D'action
Target of Action
Endrin aldehyde, a breakdown product of endrin, primarily targets the Estrogen receptor . The Estrogen receptor plays a crucial role in the regulation of eukaryotic gene expression and affects cellular proliferation and differentiation in target tissues .
Mode of Action
Endrin aldehyde antagonizes the action of the neurotransmitter gamma-aminobutyric acid (GABA) acting at the GABA-A receptors . This effectively blocks the GABA-induced uptake of chloride ions, causing hyperexcitability of the central nervous system .
Biochemical Pathways
It is known that endrin aldehyde interferes with the normal functioning of the gaba-a receptors, leading to hyperexcitability in the central nervous system .
Pharmacokinetics
It is known that endrin, the parent compound of endrin aldehyde, strongly adsorbs to soil particles and sediment and tends to be immobile .
Result of Action
The primary result of endrin aldehyde’s action is the induction of hyperexcitability in the central nervous system due to its antagonistic effect on GABA-A receptors . This can lead to convulsions and seizures . One study in rodents suggests that exposure to endrin aldehyde may cause liver disease .
Action Environment
Endrin aldehyde’s action can be influenced by various environmental factors. , suggesting that endrin aldehyde may also have low water solubility. Endrin has been found to persist in soil for over 10 years , indicating that endrin aldehyde may also be persistent in the environment. Furthermore, endrin can be broken down by exposure to high temperatures or light to form primarily endrin ketone and endrin aldehyde . This suggests that environmental conditions such as temperature and light exposure can influence the stability and efficacy of endrin aldehyde.
Analyse Biochimique
Biochemical Properties
Endrin aldehyde interacts with several biomolecules. It has been found to bind to the GABA/benzodiazepine receptor, opening an integral chloride channel . This interaction plays a role in neuronal inhibition in the vertebrate brain .
Cellular Effects
Endrin aldehyde has various effects on cells. It has been associated with increased lipid peroxidation, decreased membrane fluidity, and DNA damage in hepatocytes . One study in rodents suggests that exposure to endrin aldehyde may cause liver disease .
Molecular Mechanism
It is known that endrin aldehyde causes increased lipid peroxidation, decreased membrane fluidity, and DNA damage in hepatocytes .
Temporal Effects in Laboratory Settings
It is known that endrin residues in tissues decline rapidly after exposure has ceased .
Metabolic Pathways
Endrin aldehyde is involved in the NAD(P)-dependent oxidation of aldehydes to carboxylic acids, participating in detoxification, biosynthesis, antioxidant, and regulatory functions . The major biotransformation product of endrin is anti-12-hydroxyendrin and the corresponding sulfate and glucuronide metabolites .
Transport and Distribution
Endrin aldehyde is primarily distributed to fat . It strongly adsorbs to sediment and bioconcentrates significantly in aquatic organisms .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Endrin aldehyde is typically produced through the isomerization of endrin under specific conditions. This process involves the opening of the epoxide ring in endrin, especially in the presence of acidic active sites .
Industrial Production Methods: In industrial settings, endrin aldehyde is often generated as a byproduct during the manufacturing and degradation of endrin. The process involves high-temperature conditions and the presence of catalysts or active surfaces that facilitate the isomerization of endrin to endrin aldehyde .
Analyse Des Réactions Chimiques
Types of Reactions: Endrin aldehyde undergoes several types of chemical reactions, including:
Oxidation: Endrin aldehyde can be further oxidized to form endrin ketone.
Reduction: It can be reduced to form various chlorinated alcohols.
Substitution: Halogen substitution reactions can occur, leading to the formation of different chlorinated derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents like chlorine and bromine are used under controlled conditions
Major Products Formed:
Oxidation: Endrin ketone.
Reduction: Chlorinated alcohols.
Substitution: Various chlorinated derivatives
Comparaison Avec Des Composés Similaires
Endrin: The parent compound from which endrin aldehyde is derived.
Endrin Ketone: Another degradation product of endrin.
Comparison:
Persistence: Endrin aldehyde, like endrin and dieldrin, is highly persistent in the environment.
Toxicity: All these compounds exhibit significant neurotoxic effects, but endrin aldehyde is specifically noted for its rapid onset of symptoms.
Degradation: Endrin aldehyde is formed through the degradation of endrin, whereas dieldrin is a separate compound with its own degradation pathway
Endrin aldehyde’s unique properties and its role as a degradation product of endrin make it a compound of significant interest in environmental and toxicological studies.
Propriétés
Numéro CAS |
7421-93-4 |
|---|---|
Formule moléculaire |
C12H8Cl6O |
Poids moléculaire |
380.9 g/mol |
Nom IUPAC |
(1S,2R,3S,4R,5S,7S,8S,9R,10S)-3,4,5,6,6,7-hexachloropentacyclo[6.3.0.02,4.03,7.05,9]undecane-10-carbaldehyde |
InChI |
InChI=1S/C12H8Cl6O/c13-8-5-3(2-19)1-4-6(5)9(14,12(8,17)18)11(16)7(4)10(8,11)15/h2-7H,1H2/t3-,4+,5-,6+,7+,8+,9+,10+,11-/m1/s1 |
Clé InChI |
HCTWZIFNBBCVGM-YJTREVOLSA-N |
SMILES |
C1C(C2C3C1C4C5(C2(C(C3(C45Cl)Cl)(Cl)Cl)Cl)Cl)C=O |
SMILES isomérique |
C1[C@@H]([C@@H]2[C@@H]3[C@H]1[C@H]4[C@@]5([C@@]2(C([C@]3([C@]45Cl)Cl)(Cl)Cl)Cl)Cl)C=O |
SMILES canonique |
C1C(C2C3C1C4C5(C2(C(C3(C45Cl)Cl)(Cl)Cl)Cl)Cl)C=O |
melting_point |
Melting point: 235 °C, with decomposition |
Key on ui other cas no. |
7421-93-4 |
Description physique |
Endrin aldehyde is a solid. Solid; [CAMEO] |
Pictogrammes |
Irritant |
Durée de conservation |
STABLE IN PRESENCE OF MOST ALKALIES |
Solubilité |
In water 2.4X10-2 mg/L at 25 °C |
Synonymes |
(1alpha,2beta,2abeta,4beta,4abeta,5beta,6abeta,6bbeta,7r*)-ecahydro; 1,2,4-methenecyclopenta(c,d)pentalene-r-carboxaldehyde,2,2a,3,3,4,7-hexachloro; 1,2,4-methenecyclopenta(c,d)pentalene-r-carboxaldehyde,2,2a,3,3,4,7-hexachlorodecahydro; 1,2,4-methenocy |
Pression de vapeur |
0.0000002 [mmHg] 2X10-7 mm Hg at 25 °C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common analytical methods used to detect and quantify endrin aldehyde in environmental and biological samples?
A1: Gas chromatography coupled with an electron capture detector (GC-ECD) is frequently employed for the detection and quantification of endrin aldehyde. [, , , , , , , , , , , , , , , , , , , ] This technique offers high sensitivity and selectivity for organochlorine pesticides. For confirmation and more detailed analysis, gas chromatography-mass spectrometry (GC-MS) is often used. [, ]
Q2: How persistent is endrin aldehyde in the environment, and what are the implications of its persistence?
A2: Endrin aldehyde, similar to its parent compound endrin, exhibits persistence in the environment. [] This characteristic raises concerns about its long-term impact on ecosystems and potential bioaccumulation in the food chain. [, , , , ]
Q3: What are the major sources of endrin aldehyde contamination in the environment?
A3: While the use of endrin has been banned or restricted in many countries, its legacy persists due to its stability and slow degradation. [] Consequently, endrin aldehyde is often detected in areas with a history of endrin application. [, , , , , ] Runoff from agricultural fields with past endrin use and leaching from contaminated soils are significant sources of contamination in water bodies. []
Q4: Which ecosystems are particularly vulnerable to the adverse effects of endrin aldehyde contamination?
A4: Aquatic ecosystems, especially wetlands, are particularly vulnerable to endrin aldehyde contamination. [] This vulnerability stems from the compound's tendency to accumulate in sediments, posing risks to aquatic organisms and potentially disrupting food webs. [, , ]
Q5: What are the potential human health risks associated with exposure to endrin aldehyde?
A5: While the direct impact of endrin aldehyde on human health requires further research, its presence in food sources like fish and vegetables raises concerns. [, , , ] The persistence and bioaccumulative nature of endrin aldehyde highlight the need for continuous monitoring and risk assessment.
Q6: What evidence suggests that endrin aldehyde can bioaccumulate in organisms?
A6: Studies have shown that endrin aldehyde can accumulate in the tissues of various organisms, including fish and birds. [, , , , , , , ] For example, in a study examining fish from Lake Qarun, Egypt, endrin aldehyde was found at higher concentrations than other organochlorine pollutants. []
Q7: Are there any studies indicating potential health risks associated with consuming food contaminated with endrin aldehyde?
A8: While research specifically focusing on endrin aldehyde and its effects on human health through food consumption is limited, its classification as an organochlorine pesticide raises concerns. [, ] Studies have linked other organochlorine pesticides to various health issues, emphasizing the need for further investigation into the potential long-term effects of endrin aldehyde exposure. []
Q8: What is the molecular formula and weight of endrin aldehyde?
A9: The molecular formula for endrin aldehyde is C12H8Cl6O, and its molecular weight is 380.90 g/mol. []
Q9: How does the structure of endrin aldehyde contribute to its persistence in the environment?
A10: Endrin aldehyde's chemical structure, characterized by its chlorinated hydrocarbon backbone, contributes to its stability and resistance to degradation. [] This resilience allows it to persist in the environment for extended periods, leading to concerns about its long-term ecological impact. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


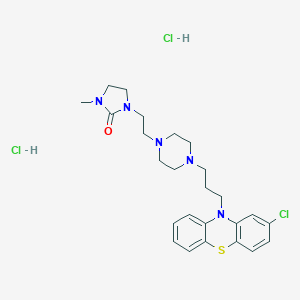
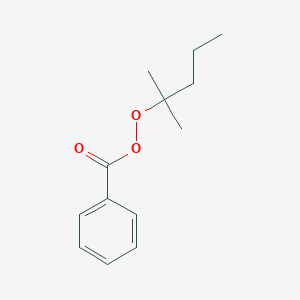
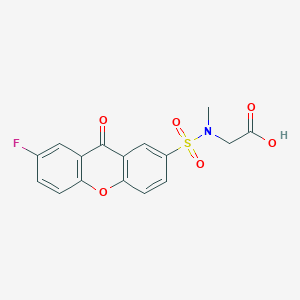
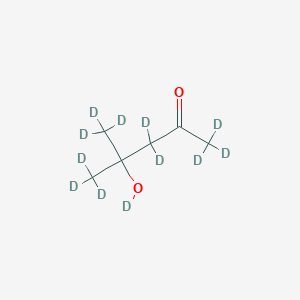

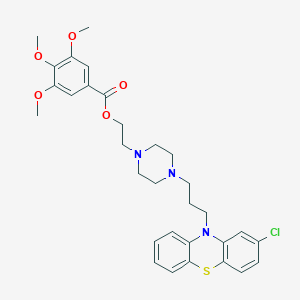
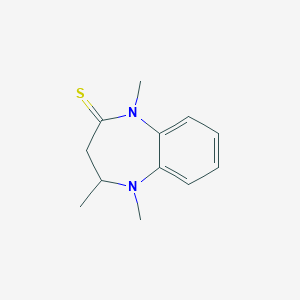
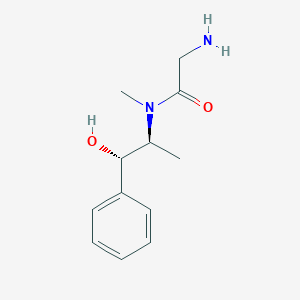
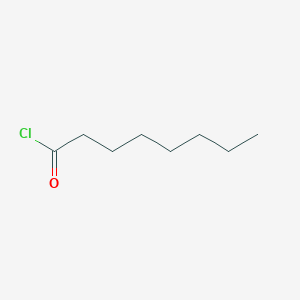
![5,10-Dihydroxy-2,7-dimethylpyrimido[4,5-g]quinazoline-4,9(1H,6H)-dione](/img/structure/B48243.png)
![1-Azabicyclo[3.2.1]octane-5-carboxamide](/img/structure/B48244.png)
